molecular formula C17H27N3 B7986882 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine

Cat. No.: B7986882
M. Wt: 273.4 g/mol
InChI Key: IHLPMILTHBNGBH-QGZVFWFLSA-N
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Description

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine is a tertiary amine featuring a piperidine core substituted with a 2-aminoethyl group at the 1-position and a benzyl-cyclopropyl-amine moiety at the 3-position. The compound’s stereochemistry is defined by the (R)-configuration at the piperidine ring, which may influence its binding affinity to biological targets. The cyclopropane ring introduces steric constraints and metabolic stability, while the benzyl group could enhance lipophilicity and π-π stacking interactions with aromatic residues in enzyme active sites .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-(2-aminoethyl)-N-benzyl-N-cyclopropylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(14-19)20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLPMILTHBNGBH-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCN)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Piperidine Core Synthesis

The (R)-configured piperidine intermediate is typically synthesized via asymmetric hydrogenation of a pyridine precursor or resolution of racemic mixtures. A common approach involves catalytic hydrogenation of 3-cyano-pyridine derivatives using chiral ruthenium catalysts, achieving enantiomeric excess (ee) >98%. Alternative methods employ enzymatic resolution of racemic 1-(2-nitroethyl)piperidin-3-amine using immobilized lipases, though yields rarely exceed 40%.

Key reaction conditions:

  • Catalyst : Ru-(S)-BINAP (0.5 mol%)

  • Pressure : 50 bar H₂

  • Solvent : Methanol/water (9:1)

  • Yield : 82–89%

Introduction of 2-Aminoethyl Side Chain

The 2-aminoethyl group is introduced via nucleophilic substitution or reductive amination. A optimized protocol involves treating (R)-piperidin-3-amine with 2-bromoethylphthalimide in acetonitrile, followed by hydrazine-mediated deprotection:

(R)-Piperidin-3-amine+BrCH2CH2NPhthK2CO3,CH3CN(R)-1-(2-Phthalimidoethyl)piperidin-3-amineNH2NH2Target intermediate\text{(R)-Piperidin-3-amine} + \text{BrCH}2\text{CH}2\text{NPhth} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{(R)-1-(2-Phthalimidoethyl)piperidin-3-amine} \xrightarrow{\text{NH}2\text{NH}_2} \text{Target intermediate}

Reaction parameters:

  • Temperature : 80°C (Step 1), 25°C (Step 2)

  • Time : 12 hours (Step 1), 2 hours (Step 2)

  • Yield : 74% overall

Sequential Functionalization of the Piperidine Core

Benzylation at the Piperidine Nitrogen

Benzyl group incorporation is achieved via Buchwald-Hartwig coupling or Ullmann-type reactions. Palladium-catalyzed amination using benzyl bromide and BrettPhos precatalyst provides superior selectivity:

(R)-1-(2-Aminoethyl)piperidin-3-amine+BnBrPd2dba3,BrettPhos(R)-1-(2-Aminoethyl)-3-(benzylamino)piperidine\text{(R)-1-(2-Aminoethyl)piperidin-3-amine} + \text{BnBr} \xrightarrow{\text{Pd}2\text{dba}3, \text{BrettPhos}} \text{(R)-1-(2-Aminoethyl)-3-(benzylamino)piperidine}

Optimized conditions:

  • Catalyst : Pd₂dba₃ (2 mol%)

  • Ligand : BrettPhos (4 mol%)

  • Base : Cs₂CO₃

  • Yield : 88%

Cyclopropylamine Coupling

The cyclopropyl group is introduced through a copper-mediated cross-coupling reaction. A recent advancement employs cyclopropylboronic acid and Cu(OAc)₂ under mild conditions:

(R)-1-(2-Aminoethyl)-3-(benzylamino)piperidine+Cyclopropyl-B(OH)2Cu(OAc)2,DMFTarget compound\text{(R)-1-(2-Aminoethyl)-3-(benzylamino)piperidine} + \text{Cyclopropyl-B(OH)}2 \xrightarrow{\text{Cu(OAc)}2, \text{DMF}} \text{Target compound}

Critical parameters:

  • Temperature : 60°C

  • Time : 6 hours

  • Yield : 76%

Stereochemical Control and Resolution Methods

Dynamic Kinetic Resolution

Racemic intermediates are resolved using chiral auxiliaries. Di-p-toluoyl-d-tartaric acid (DTTA) forms diastereomeric salts with the amine, enabling separation via fractional crystallization:

ParameterValue
Resolving agentDTTA (1.2 eq)
SolventEthanol/water (4:1)
Crystallizations3 cycles
ee99.5%
Recovery68%

Catalytic Asymmetric Synthesis

Rhodium-catalyzed hydrogenation of enamines achieves direct stereocontrol. A representative protocol uses Rh-(R,R)-Et-DuPhos for enantioselective reduction:

Enamine precursorRh catalyst, H2(R)-configured amine\text{Enamine precursor} \xrightarrow{\text{Rh catalyst, H}_2} \text{(R)-configured amine}

Performance metrics:

  • Turnover frequency : 1,200 h⁻¹

  • ee : 97%

  • Substrate/catalyst ratio : 5,000:1

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility. A three-stage continuous process achieves 92% overall yield:

  • Stage 1 : Piperidine core synthesis (microreactor, 100°C)

  • Stage 2 : Benzylation (packed-bed reactor, Pd/C catalyst)

  • Stage 3 : Cyclopropane coupling (oscillatory flow reactor)

Advantages include reduced reaction times (8 hours vs. 72 hours batch) and 99.8% purity by HPLC.

Green Chemistry Innovations

Solvent-free mechanochemical methods are emerging. Ball-milling the amine with benzyl chloride and cyclopropylboronic acid in the presence of K₂CO₃ yields the product in 65% yield with 98% ee.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 3.72 (q, J = 6.2 Hz, 2H, CH₂NH₂), 2.98–2.85 (m, 4H, piperidine-H)

  • LC-MS : m/z 287.4 [M+H]⁺, retention time 6.2 min

Chiral Purity Assessment

Chiral HPLC using a Chiralpak IC column (hexane:isopropanol 80:20, 1 mL/min) confirms ee >99% with tR = 12.4 min (R-isomer) .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Research indicates that [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine exhibits promising biological activities, particularly as a ligand for various receptors:

  • Receptor Interactions : The compound has been studied for its binding affinity to G-protein coupled receptors (GPCRs), which are critical in many physiological processes.
  • Potential Therapeutic Applications : Its ability to modulate receptor activity suggests potential applications in treating neurological disorders, pain management, and other conditions where receptor modulation is beneficial.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

  • Binding Affinity Studies : Research has demonstrated that this compound can selectively bind to certain GPCRs, influencing downstream signaling pathways. Such studies are essential for understanding its therapeutic potential.
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in modulating behavior associated with anxiety and depression, indicating its potential as an antidepressant.
  • Comparative Analysis with Similar Compounds : Studies comparing this compound with structurally similar compounds reveal differences in biological activity and receptor selectivity, highlighting its unique properties.

Comparative Table of Similar Compounds

Compound NameKey FeaturesDifferences
[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-aminesLacks cyclopropyl groupMay exhibit different biological activity
[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-aminesLacks benzyl groupInfluences reactivity and applications
[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-methyl-aminesContains methyl instead of cyclopropylResults in different chemical properties

Mechanism of Action

The mechanism by which [®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structural Features Synthesis Yield Biological Relevance Key Differences
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine Piperidine core, 2-aminoethyl, benzyl-cyclopropyl-amine, (R)-configuration Discontinued Unknown (discontinued status suggests limited commercial or research adoption) Unique cyclopropane-benzyl hybrid; lacks morpholine or pyrazole motifs in analogues
MSC2364588 (PI3Kδ inhibitor) Thiochromeno-pyrazole core, morpholin-4-yl groups, (R)-piperidin-3-yl substituent Not reported Potent PI3Kδ inhibition (kinase-targeted) Contains sulfone and morpholine groups; targets kinase activity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole core, cyclopropylamine, pyridinyl substituent 17.9% Potential kinase or receptor modulation (structural similarity to kinase inhibitors) Pyrazole-based scaffold; lower synthesis yield
tert-Butyl((R)-1-(2-((endo)-3-...-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate Bicyclic octane, piperidine-carbamate, fluorophenyl-pyrimido-oxazine 50% Kinase or enzyme inhibition (complex heterocyclic architecture) Higher synthesis yield; bicyclic structure enhances target specificity

Key Observations

Synthetic Accessibility : The target compound’s discontinued status contrasts with higher yields (e.g., 50% for compound 19 in ), suggesting synthetic challenges such as stereochemical control or cyclopropane instability.

Structural Motifs : Unlike MSC2364588 or pyrazole derivatives , the target lacks sulfone or pyrazole groups, which are critical for kinase inhibition. Its benzyl-cyclopropyl-amine group may instead favor GPCR or transporter interactions.

Metabolic Stability : The cyclopropane ring in the target compound and N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine may confer resistance to oxidative metabolism compared to morpholine-containing analogues .

Stereochemical Impact : The (R)-configuration in the piperidine ring could enhance enantioselective binding compared to racemic mixtures in simpler amines.

Research Findings

  • Kinase Inhibition : MSC2364588’s morpholine and sulfone groups are associated with PI3Kδ inhibition (IC50 < 100 nM), whereas the target compound’s lack of these motifs suggests divergent target profiles .
  • Stereochemistry and Binding: Enantiopure piperidine derivatives, such as the target compound, often exhibit superior binding to chiral receptors compared to non-chiral analogues (e.g., tert-butyl carbamate derivatives in ).
  • Cyclopropane Utility : Cyclopropane rings in the target and N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine may enhance membrane permeability but introduce synthetic complexity, as seen in the latter’s low yield (17.9%).

Biological Activity

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine (CAS: 1354015-93-2) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an aminoethyl group, and a benzyl-cyclopropyl moiety. Its molecular formula is C17H27N3C_{17}H_{27}N_{3} with a molecular weight of approximately 281.42 g/mol. The structural complexity may contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Interaction : The compound acts as a ligand for G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses. For instance, it may influence neurotransmitter release and modulate signaling pathways involved in neuroprotection and cancer therapy.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease treatment .

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Exhibits cytotoxic effects against specific cancer cell lines, inducing apoptosis.
Neuroprotective Potential inhibition of AChE and BuChE may provide therapeutic benefits in neurodegenerative diseases.
Antioxidant Displays antioxidant properties that could mitigate oxidative stress.

Case Studies

  • Anticancer Activity
    • A study demonstrated that derivatives similar to this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved apoptosis induction through receptor-mediated pathways .
  • Neuroprotective Effects
    • Research indicated that compounds with similar structural motifs inhibited AChE effectively, leading to increased acetylcholine levels in synaptic clefts, which is beneficial for cognitive function in Alzheimer's models .

Research Findings

Recent literature highlights the versatility of piperidine derivatives in drug development:

  • Synthesis and Structure-Activity Relationship (SAR) : Various synthetic routes have been explored to enhance the efficacy of piperidine derivatives, focusing on modifications that improve receptor binding affinity and selectivity .
  • Multicomponent Reactions : Innovative synthetic strategies using multicomponent reactions have been employed to create libraries of piperidine-based compounds with diverse biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of piperidine derivatives typically involves multi-step reactions, such as acylation or alkylation of precursor compounds. For example, spiro-piperidine analogs are synthesized via acylation of 1-benzyl-4-piperidone, achieving yields >90% under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Optimizing stoichiometric ratios (e.g., 1.2:1 acylating agent-to-piperidine) and reaction time (4–6 hours at 60–80°C) enhances efficiency. Post-synthesis purification via column chromatography or crystallization is critical to isolate enantiopure forms .

Q. How should researchers address low molecular ion intensity in mass spectrometry (MS) characterization of this compound?

  • Methodological Answer : Low molecular ion intensity in MS (e.g., 0.5–8% abundance) is common with thermally labile or polar derivatives. To mitigate this, employ softer ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). Derivatization (e.g., trifluoroacetylation) can enhance volatility and ionizability. Cross-validate results with complementary methods such as NMR (e.g., 1^1H/13^13C) and IR spectroscopy to confirm functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use P95/P1 respirators (US) or ABEK-P2 (EU) for respiratory protection, especially during powder handling. Avoid drainage system contamination due to potential aquatic toxicity. Store the compound in airtight containers under nitrogen at 2–8°C to prevent degradation. Toxicity data gaps necessitate adherence to ALARA (As Low As Reasonably Achievable) exposure principles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR/IR) during structural elucidation?

  • Methodological Answer : Contradictions between predicted and observed spectral peaks may arise from conformational flexibility or solvent effects. For NMR, use deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) to assign stereochemistry. For IR, compare experimental carbonyl stretches (1650–1750 cm1^{-1}) with computational simulations (DFT/B3LYP). Crystallography (XRD) provides definitive stereochemical validation .

Q. What strategies are effective for improving the radiochemical purity of labeled analogs in PET imaging studies?

  • Methodological Answer : For 18^{18}F-labeled derivatives (e.g., VEGFR2 ligands), optimize precursor reactivity with 18^{18}F-fluoroethyl tosylate in polar aprotic solvents (e.g., DMSO, 60°C, 20 min). Purify via semi-preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% radiochemical purity. Validate binding specificity using autoradiography with blocking agents (e.g., excess unlabeled ligand) .

Q. How can researchers address inconsistencies in stability data under varying storage conditions?

  • Methodological Answer : Stability variations may stem from hygroscopicity or light sensitivity. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (e.g., 220 nm). Use LC-MS to identify degradation products (e.g., hydrolysis of cyclopropyl groups). Stabilize formulations with antioxidants (e.g., BHT) or lyophilization .

Q. What analytical methods are most reliable for quantifying enantiomeric excess in chiral derivatives?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or SFC (supercritical CO2_2/methanol) provides high-resolution enantiomer separation. Validate with polarimetry or NMR chiral shift reagents (e.g., Eu(hfc)3_3). For trace impurities, use UPLC-MS/MS with a limit of quantification (LOQ) ≤0.1% .

Data Contradiction Analysis

Q. How should conflicting reports about carcinogenic potential be interpreted?

  • Methodological Answer : While some sources classify piperidine derivatives as potential carcinogens, others (e.g., IARC, ACGIH) lack conclusive evidence. Perform Ames tests (OECD 471) to assess mutagenicity and chronic toxicity studies (rodent models, 24-month exposure). Cross-reference with structural analogs; for example, benzyl groups may introduce hepatotoxicity risks .

Methodological Tables

Parameter Synthesis Optimization Analytical Validation
Reaction Yield90–95% (anhydrous conditions)HPLC purity >99%
MS Ion Intensity0.5–8% (improved via ESI/MALDI)NMR 1^1H shift δ 2.5–3.5 ppm
Stability6 months (2–8°C, inert gas)Degradation <5% (accelerated)

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